

Spectroscopic Profile of Ethyl Dimethylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl dimethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl dimethylcarbamate** (CAS No. 687-48-9). The information compiled herein is intended to support research and development activities by offering detailed spectral data and standardized experimental protocols.

Introduction

Ethyl dimethylcarbamate is a carbamate ester with the chemical formula $C_5H_{11}NO_2$. Accurate spectroscopic data is crucial for its identification, characterization, and quantification in various applications, including chemical synthesis and drug development. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for **Ethyl dimethylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data:

Experimental ^1H NMR data for **Ethyl dimethylcarbamate** was not available in publicly accessible spectral databases at the time of this compilation. However, based on its chemical structure, the expected proton signals are:

- A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
- A quartet corresponding to the methylene protons ($-\text{CH}_2-$) of the ethyl group.
- A singlet corresponding to the two equivalent methyl protons ($-\text{N}(\text{CH}_3)_2$) on the nitrogen atom.

^{13}C NMR Data:

The following ^{13}C NMR chemical shifts have been reported for **Ethyl dimethylcarbamate** in Chloroform-d (CDCl_3).

Chemical Shift (δ) in ppm	Assignment
156.68	Carbonyl carbon ($\text{C}=\text{O}$)
60.84	Methylene carbon ($-\text{OCH}_2-$)
38.61	N-Methyl carbons ($-\text{N}(\text{CH}_3)_2$)
35.95	N-Methyl carbons ($-\text{N}(\text{CH}_3)_2$)
14.84	Methyl carbon ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Ethyl dimethylcarbamate** was not found in publicly accessible databases. However, the expected characteristic absorption bands based on its functional groups are as follows:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
~1700	C=O stretch	Carbamate
~1250	C-O stretch	Ester
~1150	C-N stretch	Amine
2850-3000	C-H stretch	Alkyl groups
1350-1470	C-H bend	Alkyl groups

Mass Spectrometry (MS)

The mass spectrum of **Ethyl dimethylcarbamate** has been reported, with the following characteristic ions observed under electron ionization (EI).^[1] The molecular weight of **Ethyl dimethylcarbamate** is 117.15 g/mol.^[2]

m/z Ratio	Proposed Fragment
117	[M] ⁺ (Molecular Ion)
89	[M - C ₂ H ₄] ⁺ or [M - CO] ⁺
72	[M - OC ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of liquid **Ethyl dimethylcarbamate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

^1H and ^{13}C NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of liquid **Ethyl dimethylcarbamate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Ensure there are no air bubbles trapped between the plates.

IR Spectrum Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

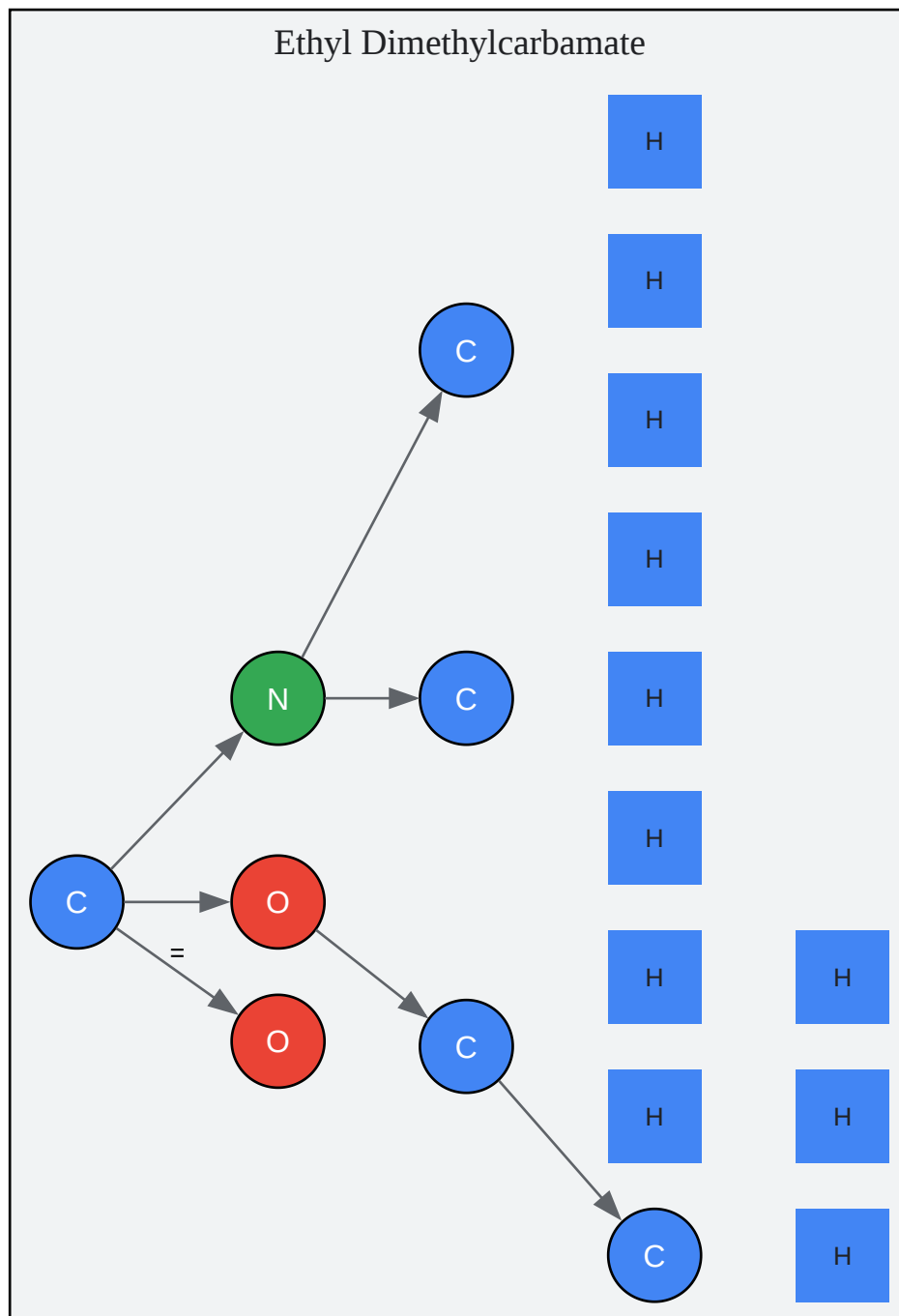
- Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, primarily forming a molecular ion ($[M]^+$), and to fragment into smaller characteristic ions.

Mass Analysis and Detection:

- The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and their abundance is recorded for each m/z value.
- The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

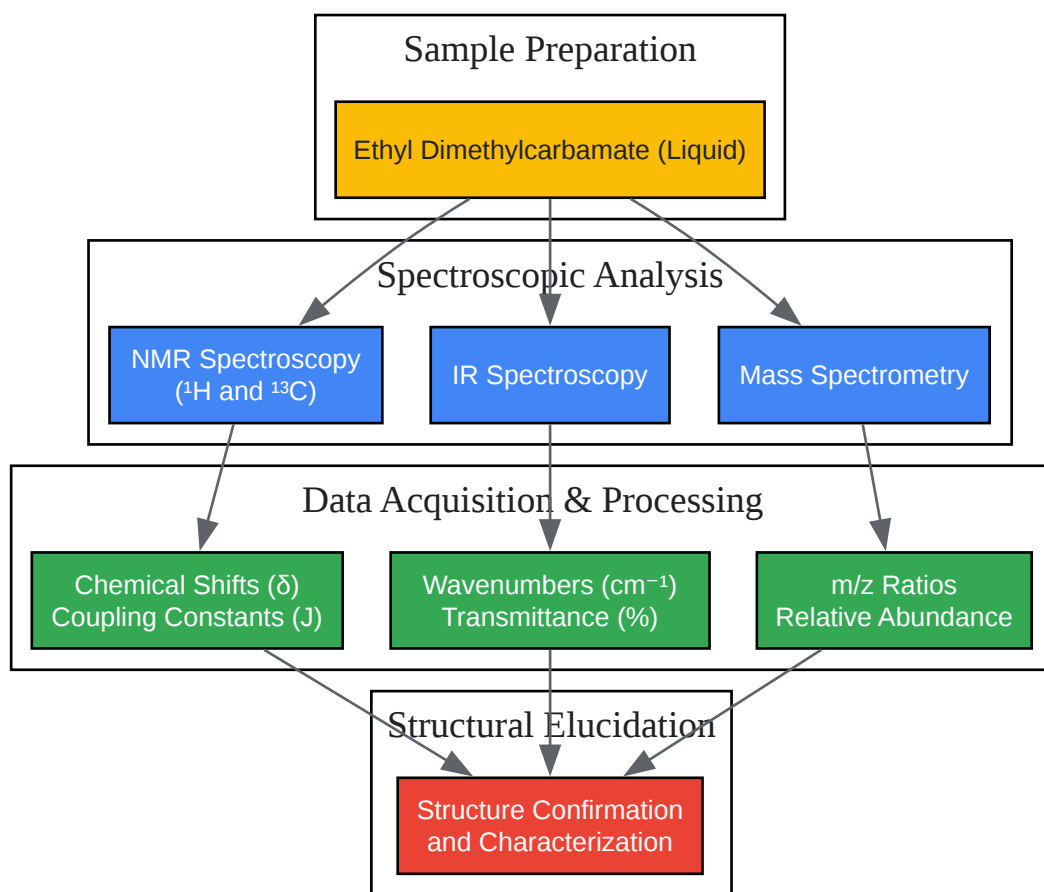
Visualizations

The following diagrams illustrate the molecular structure of **Ethyl dimethylcarbamate** and a generalized workflow for its spectroscopic analysis.



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Caption: Molecular structure of **Ethyl dimethylcarbamate**.



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Caption: Generalized workflow for spectroscopic analysis.

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References

- 1. Carbamic acid, dimethyl-, ethyl ester [webbook.nist.gov]
- 2. Carbamic acid, dimethyl-, ethyl ester [webbook.nist.gov]
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